molecular formula C16H18ClNO2 B12147850 N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12147850
M. Wt: 291.77 g/mol
InChI Key: ABSFGQHJOLDQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . This reaction is facilitated by organocatalysts, which enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve yield and efficiency, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H18ClNO2/c1-15(2)10-7-8-16(9-10,13(15)19)14(20)18-12-6-4-3-5-11(12)17/h3-6,10H,7-9H2,1-2H3,(H,18,20)

InChI Key

ABSFGQHJOLDQGL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.